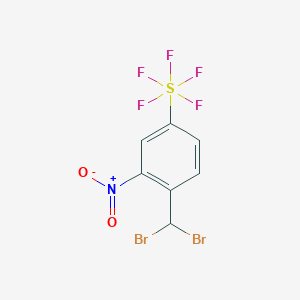

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves oxidative nucleophilic alkoxylation of nitrobenzenes . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . The corresponding 1-alkoxy-2-nitro-5-(pentafluorosulfanyl)-benzenes were isolated in moderate to good yields .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. Its unique structure allows for selective reactions, such as the introduction of the pentafluorosulfanyl group into aromatic compounds. This can be crucial for the synthesis of pharmaceuticals and agrochemicals where this functional group imparts desirable properties like increased metabolic stability and bioavailability .

Material Science

In material science, the compound’s high bromine content makes it a potential candidate for use as a flame retardant. The pentafluorosulfanyl group could contribute to the creation of polymers with enhanced thermal stability and resistance to degradation under high temperatures .

Medicinal Chemistry

The dibromomethyl group in this compound can act as a synthetic precursor for the development of novel drug candidates. It can be used to create new chemical entities that may exhibit potent biological activity, potentially leading to the development of new treatments for various diseases .

Analytical Chemistry

As a standard in analytical chemistry, this compound can be used to calibrate instruments like NMR or HPLC due to its distinct chemical shifts and retention times. This ensures accurate and precise measurements in the analysis of complex mixtures .

Catalysis

The nitro group of this compound can be reduced to an amine, which can then be used as a ligand for transition metal catalysts. These catalysts are widely used in industrial processes, including the production of fine chemicals and pharmaceuticals .

Environmental Chemistry

The compound’s stability and unique electronic properties make it a subject of interest in the study of environmental persistence of fluorinated compounds. Research in this area can lead to a better understanding of the environmental impact of such chemicals .

Fluorine Chemistry

This compound is an important research tool in fluorine chemistry, where the pentafluorosulfanyl group is of particular interest. Studies on the reactivity and stability of this group can lead to advancements in the synthesis of fluorinated compounds, which are highly valuable in several industries .

Photovoltaic Materials

Due to its potential electronic properties, this compound might be explored as a component in photovoltaic materials. Its incorporation into organic solar cells could improve their efficiency and stability, contributing to the development of renewable energy technologies .

Propiedades

IUPAC Name |

[4-(dibromomethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDLBDSCVFPLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

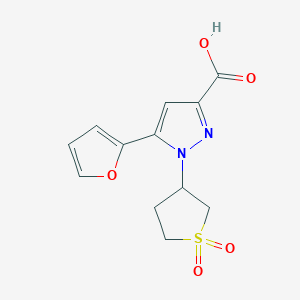

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)

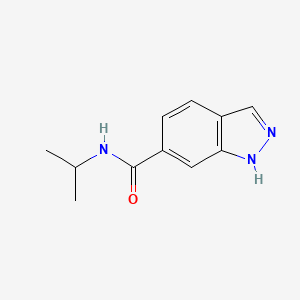

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)